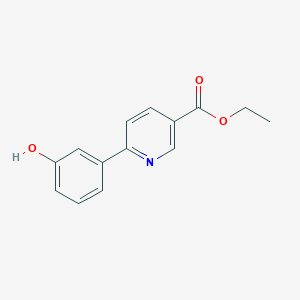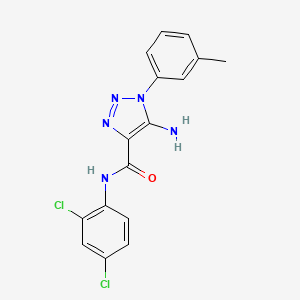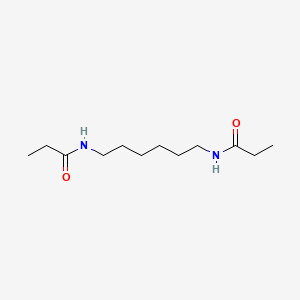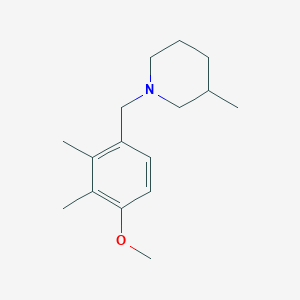
ethyl 6-(3-hydroxyphenyl)nicotinate
描述
Ethyl 6-(3-hydroxyphenyl)nicotinate, also known as EHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHPN is a derivative of nicotinic acid and contains a hydroxyl group and an ethyl ester group. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of ethyl 6-(3-hydroxyphenyl)nicotinate is not fully understood. However, it is believed to exert its effects through various pathways. ethyl 6-(3-hydroxyphenyl)nicotinate has been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. ethyl 6-(3-hydroxyphenyl)nicotinate has been found to modulate various signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways.
Biochemical and Physiological Effects:
ethyl 6-(3-hydroxyphenyl)nicotinate has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in various diseases. ethyl 6-(3-hydroxyphenyl)nicotinate has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. ethyl 6-(3-hydroxyphenyl)nicotinate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
Ethyl 6-(3-hydroxyphenyl)nicotinate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under various conditions. ethyl 6-(3-hydroxyphenyl)nicotinate has been found to have low toxicity and is well-tolerated by animals. However, ethyl 6-(3-hydroxyphenyl)nicotinate has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer to animals. ethyl 6-(3-hydroxyphenyl)nicotinate also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for ethyl 6-(3-hydroxyphenyl)nicotinate research. One area of research is to further elucidate the mechanism of action of ethyl 6-(3-hydroxyphenyl)nicotinate. This will help to better understand how ethyl 6-(3-hydroxyphenyl)nicotinate exerts its effects and will aid in the development of new therapies. Another area of research is to study the pharmacokinetics and pharmacodynamics of ethyl 6-(3-hydroxyphenyl)nicotinate. This will help to optimize the dosing regimen and improve the effectiveness of ethyl 6-(3-hydroxyphenyl)nicotinate in various diseases. ethyl 6-(3-hydroxyphenyl)nicotinate can also be studied for its potential use in combination therapies with other drugs. Finally, ethyl 6-(3-hydroxyphenyl)nicotinate can be studied for its potential use in other diseases, such as autoimmune diseases and infectious diseases.
Conclusion:
In conclusion, ethyl 6-(3-hydroxyphenyl)nicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ethyl 6-(3-hydroxyphenyl)nicotinate has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. ethyl 6-(3-hydroxyphenyl)nicotinate has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. ethyl 6-(3-hydroxyphenyl)nicotinate has several advantages for lab experiments but also has some limitations. There are several future directions for ethyl 6-(3-hydroxyphenyl)nicotinate research, including further elucidation of its mechanism of action, optimization of dosing regimen, and exploration of its potential use in combination therapies and other diseases.
科学研究应用
Ethyl 6-(3-hydroxyphenyl)nicotinate has been extensively studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. ethyl 6-(3-hydroxyphenyl)nicotinate has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce oxidative stress and inflammation in various animal models. ethyl 6-(3-hydroxyphenyl)nicotinate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of diabetes and cardiovascular diseases.
属性
IUPAC Name |
ethyl 6-(3-hydroxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-6-7-13(15-9-11)10-4-3-5-12(16)8-10/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAPDAXWVPTULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5211727.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)

![N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5211777.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)

![4-{[2-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5211799.png)
![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)
![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)
